(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O5S2/c1-15-2-4-19(12-23(15)37(32,33)30-18-5-7-20(8-6-18)36-25(26)27)29-24(31)17(13-28)10-16-3-9-21-22(11-16)35-14-34-21/h2-12,25,30H,14H2,1H3,(H,29,31)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKQCBRNAWEESN-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N)S(=O)(=O)NC4=CC=C(C=C4)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/C#N)S(=O)(=O)NC4=CC=C(C=C4)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]prop-2-enamide, commonly referred to by its CAS number 481674-57-1, is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 374.4 g/mol. The compound features a benzodioxole moiety, a cyano group, and a substituted phenyl ring, contributing to its distinct chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂F₂N₂O₃S |
| Molecular Weight | 374.4 g/mol |
| CAS Number | 481674-57-1 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, potentially influencing various signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in disease contexts such as cancer or metabolic disorders.
- Receptor Binding : It may interact with receptors that play roles in inflammation and pain modulation.
Anticancer Properties
Recent research has highlighted the potential anticancer properties of this compound. Studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines:
Anti-inflammatory Activity
In vitro studies have also indicated that this compound possesses anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines:
Case Studies
A notable case study involved the evaluation of this compound's efficacy in animal models of inflammation and cancer. In one study, mice treated with the compound showed a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent.
Study Design
- Objective : To evaluate the anticancer efficacy in vivo.
- Method : Tumor-bearing mice were treated with varying doses of the compound.
- Results : Tumor growth was significantly inhibited at doses above 10 mg/kg.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound belongs to a class of enamide derivatives with sulfonamide and benzodioxole functionalities. Key analogues include:
Compound A : 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamide
- Key features : Thiazole-oxadiazole hybrid with sulfanylpropanamide.
- Synthesis : Involves hydrazine reflux and thiourea coupling .
- Biological relevance : Antimicrobial and kinase inhibition activities reported .
Compound B : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide
- Key features : Benzodioxole linked to cyclopropanecarboxamide and fluorobenzoyl-thiazole.
- Synthesis: Derived from benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxylic acid and aminothiazole intermediates .
- Applications : Investigated for antiproliferative activity .
Compound C : (Z)-N-(1,3-Benzodioxol-5-yl)-2-cyano-3-[4-methoxy-3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enamide
- Key features : Trifluoromethylmethoxy substituent and methoxy-phenyl group.
- Molecular weight : ~570 g/mol (higher due to trifluoromethyl group).
- Applications: Potential kinase inhibitor .
Mechanistic and In Vitro/In Vivo Comparisons
- Immunomodulatory Potential: Linear non-branched TDEs (structurally distinct but functionally related glycolipids) show higher in vitro cytokine induction compared to diesters, though in vivo responses remain similar . This suggests that structural rigidity (e.g., branched vs. linear chains) may influence activity.
- Metabolic Stability: The difluoromethylsulfanyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., Compound A’s sulfanylpropanamide), as fluorination reduces oxidative degradation .
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
A multi-step approach is typical for such polyfunctionalized molecules. Key steps include:
- Sulfamoyl Group Introduction : Reacting a phenylsulfonamide intermediate with 4-(difluoromethylsulfanyl)aniline via nucleophilic substitution under basic conditions (e.g., NaH/THF) .
- Enamide Formation : Condensation of a cyanoacetamide derivative with a benzodioxole-containing aldehyde using a base (e.g., KCO) to stabilize the Z-configuration .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol/water.
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Analytical Techniques :
- HPLC-MS : Confirm molecular weight and detect impurities.
- NMR Spectroscopy : Assign peaks for the Z-configuration (e.g., H NMR coupling constants for the enamide double bond).
- X-ray Crystallography : Use SHELX for single-crystal refinement to resolve stereochemical ambiguities .
Q. What spectroscopic features distinguish this compound from its structural analogs?
- FT-IR : A sharp peak near 2220 cm (C≡N stretch) and sulfonamide S=O stretches (~1350–1150 cm).
- F NMR : Distinct signals for the difluoromethylsulfanyl group (δ ~-80 ppm, split due to coupling) .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Challenges : The bulky sulfamoyl and difluoromethylsulfanyl groups may disrupt crystal packing, leading to poor diffraction quality.
- Solutions :
- Use mixed-solvent systems (e.g., DCM/hexane) for slow evaporation.
- Analyze hydrogen-bonding motifs via graph-set analysis (e.g., R(8) patterns between sulfonamide NH and carbonyl groups) to predict packing efficiency .
- Refine data with SHELXL, accounting for potential twinning or disorder .
Q. How do the electronic effects of the sulfamoyl and difluoromethylsulfanyl groups influence reactivity?
- Sulfamoyl Group : Electron-withdrawing nature activates the phenyl ring for electrophilic substitution but deactivates the sulfonamide NH for hydrogen bonding.
- Difluoromethylsulfanyl : The electronegative fluorine atoms enhance metabolic stability but may sterically hinder π-π stacking in supramolecular assemblies.
- Methodology : Compare Hammett σ values or perform DFT calculations (e.g., Mulliken charges) to quantify electronic contributions .
Q. What experimental approaches can elucidate the compound’s potential as a kinase inhibitor?
- In Silico Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (prioritize kinases with cysteine-rich domains due to sulfhydryl reactivity).
- Enzymatic Assays : Measure IC values against recombinant kinases (e.g., EGFR, VEGFR) in a fluorescence-based assay .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified benzodioxole or sulfamoyl groups to identify critical pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
